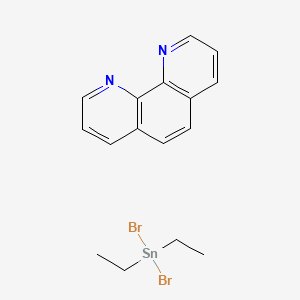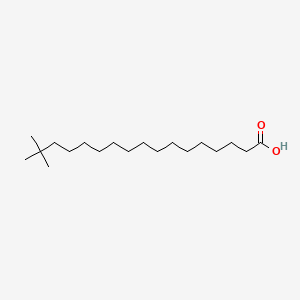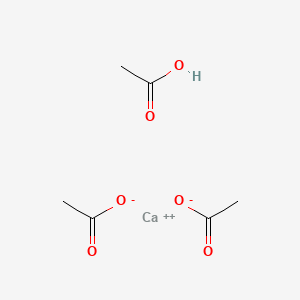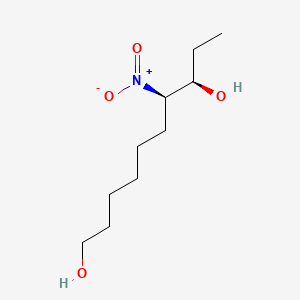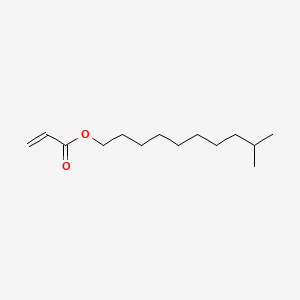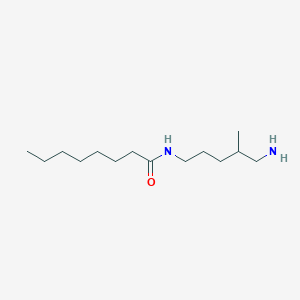
Octanamide, N-(5-amino-4-methylpentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanamida, N-(5-amino-4-metilpentil)-: es un compuesto químico conocido por su estructura y propiedades únicas. Es un derivado de amida con una disposición específica de grupos amino y metilo, lo que lo convierte en un tema de interés en varios campos científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Octanamida, N-(5-amino-4-metilpentil)- típicamente involucra la reacción de ácido octanoico con una amina adecuada. El proceso puede incluir el uso de agentes de acoplamiento como EDC.HCl y DMAP en un solvente como diclorometano. La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar una conversión completa .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como cristalización o cromatografía para obtener el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: Octanamida, N-(5-amino-4-metilpentil)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de amina.
Sustitución: Puede participar en reacciones de sustitución nucleófila, especialmente en el nitrógeno de la amida.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Catalizadores como paladio sobre carbono o hidruro de aluminio y litio.
Sustitución: Nucleófilos como haluros de alquilo o cloruros de acilo.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varias amidas, aminas y derivados oxo sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Química: En química, Octanamida, N-(5-amino-4-metilpentil)- se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Puede exhibir propiedades como actividad antimicrobiana o inhibición enzimática, lo que lo convierte en un candidato para el desarrollo de fármacos .
Medicina: En medicina, los derivados de Octanamida, N-(5-amino-4-metilpentil)- se exploran por su potencial terapéutico. Pueden actuar como inhibidores de enzimas o receptores específicos, contribuyendo al tratamiento de diversas enfermedades .
Industria: En el sector industrial, este compuesto se utiliza en la síntesis de productos químicos y materiales especiales. Su reactividad y estabilidad lo hacen adecuado para aplicaciones en recubrimientos, adhesivos y polímeros .
Mecanismo De Acción
El mecanismo de acción de Octanamida, N-(5-amino-4-metilpentil)- involucra su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y dando lugar a varios efectos biológicos. Las vías involucradas pueden incluir la inhibición de la detección de quórum en bacterias o la modulación de las vías de señalización en células humanas .
Comparación Con Compuestos Similares
Compuestos Similares:
- Octanamida, N-[5-[(2-amino-1,2-ditioxoetil)amino]-4-metilpentil]-
- Octanamida, N-(5-amino-4-metilpentil)-
Singularidad: Octanamida, N-(5-amino-4-metilpentil)- destaca por su disposición específica de grupos funcionales, lo que le confiere reactividad y actividad biológica únicas. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión y selectividad hacia los objetivos moleculares .
Propiedades
Número CAS |
139423-40-8 |
|---|---|
Fórmula molecular |
C14H30N2O |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
N-(5-amino-4-methylpentyl)octanamide |
InChI |
InChI=1S/C14H30N2O/c1-3-4-5-6-7-10-14(17)16-11-8-9-13(2)12-15/h13H,3-12,15H2,1-2H3,(H,16,17) |
Clave InChI |
QBHRDVMKFAELOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)NCCCC(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
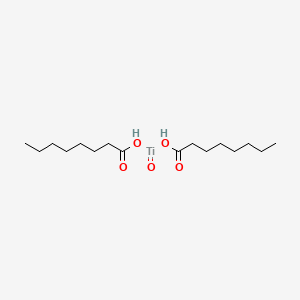

![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)

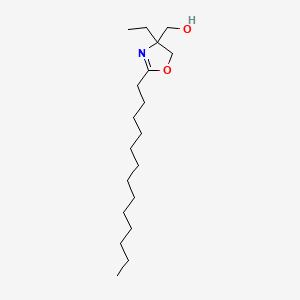
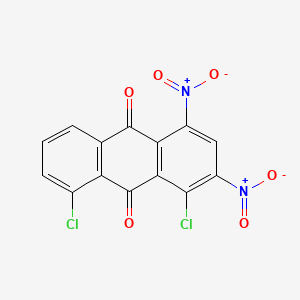
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
